molecular formula C6H9AlO6 B13828203 Triacetoxyaluminum

Triacetoxyaluminum

Cat. No.: B13828203
M. Wt: 204.11 g/mol
InChI Key: WCOATMADISNSBV-UHFFFAOYSA-K
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Description

Triacetoxyaluminum is a versatile organoaluminum compound valued in research for its role as a catalyst and precursor in materials synthesis. In organic synthesis, it facilitates key transformations such as the Meerwein-Ponndorf-Verley reduction, a selective method for reducing carbonyl compounds. In materials science, it serves as a precursor for the deposition of aluminum oxide films via techniques like chemical vapor deposition. These films are critical for applications in surface passivation, particularly in photovoltaic cells where they help improve efficiency, and in creating protective coatings for battery electrode materials. As a Lewis acid, its mechanism of action involves coordinating to electron-rich substrates, activating them for subsequent reactions. Researchers utilize this compound to develop advanced materials and synthetic methodologies. Handle with extreme care, as it is likely moisture-sensitive and may react violently with water. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H9AlO6

Molecular Weight

204.11 g/mol

IUPAC Name

diacetyloxyalumanyl acetate

InChI

InChI=1S/3C2H4O2.Al/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3

InChI Key

WCOATMADISNSBV-UHFFFAOYSA-K

Canonical SMILES

CC(=O)O[Al](OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Direct Synthesis from Aluminum Salts and Acetic Acid

One classical approach involves reacting aluminum salts such as aluminum chloride or aluminum hydroxide with acetic acid or acetic anhydride to form this compound. The reaction proceeds via substitution of chloride or hydroxyl groups with acetate groups.

General reaction:

$$
\text{AlCl}3 + 3 \text{CH}3\text{COOH} \rightarrow \text{Al(OCOCH}3)3 + 3 \text{HCl}
$$

This reaction is typically conducted under controlled temperature conditions to avoid decomposition or side reactions. The product is purified by crystallization or solvent extraction.

Preparation via Organoaluminum Intermediates

This compound can also be prepared by controlled oxidation or acetylation of organoaluminum compounds such as triethylaluminum. For example, triethylaluminum reacts with acetic acid or acetic anhydride to yield this compound and ethane as a byproduct.

Reaction example:

$$
\text{Al(C}2\text{H}5)3 + 3 \text{CH}3\text{COOH} \rightarrow \text{Al(OCOCH}3)3 + 3 \text{C}2\text{H}6
$$

This method requires careful control of stoichiometry and reaction conditions to ensure complete conversion and avoid side products.

Synthesis Using Sodium this compound Hydride as a Reagent

Though sodium this compound hydride is primarily a reducing agent, its preparation involves this compound as a precursor. According to patent literature, sodium this compound hydride can be prepared by reacting sodium borohydride with glacial acetic acid, generating this compound intermediates under inert atmosphere and aprotic solvents such as benzene or dimethoxyethane.

While this method is indirect for this compound itself, it highlights the compound’s reactivity and preparation under controlled conditions involving inert solvents and temperatures ranging from 0°C to 100°C.

Detailed Research Findings and Conditions

Preparation Method Starting Materials Solvent/Medium Temperature Range Reaction Time Notes References
Reaction of aluminum chloride with acetic acid Aluminum chloride, acetic acid Often neat or in organic solvent Room temperature to 60°C 1–6 hours Generates HCl as byproduct; requires neutralization or removal
Reaction of triethylaluminum with acetic acid Triethylaluminum, acetic acid Aprotic solvents (e.g., toluene) 0°C to room temperature Several hours Produces ethane gas; requires inert atmosphere to avoid oxidation
Preparation via sodium this compound hydride intermediate Sodium borohydride, glacial acetic acid Aprotic solvents (benzene, xylene) 0°C to 100°C 6–24 hours Conducted under inert atmosphere; used in selective reductions in organic synthesis

Analytical and Practical Considerations

  • Solvent choice: Aprotic, inert solvents such as benzene, xylene, dimethoxyethane, or N-methylpyrrolidone are preferred to prevent hydrolysis and side reactions.
  • Atmosphere: Reactions are typically conducted under nitrogen or argon to avoid moisture and oxygen interference.
  • Temperature control: Mild to moderate temperatures (0°C to 100°C) optimize yield and purity.
  • Purification: Products are purified by crystallization, solvent extraction, or filtration through adsorbents like Florisil to remove impurities.

Summary Table of Preparation Routes

Route Advantages Disadvantages Industrial Use Potential
Aluminum salt + acetic acid Simple, direct, cost-effective Generates corrosive byproducts High
Organoaluminum + acetic acid High purity, controlled reaction Requires sensitive reagents Moderate
Sodium this compound hydride intermediate Useful for specialized synthesis Complex, multi-step, inert conditions Low

Chemical Reactions Analysis

Types of Reactions

Triacetoxyaluminum undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form aluminum hydroxide and acetic acid.

    Substitution: Can participate in substitution reactions where the acetoxy groups are replaced by other ligands.

    Coordination: Forms complexes with other molecules through coordination bonds.

Common Reagents and Conditions

    Water: For hydrolysis reactions.

    Alcohols: For substitution reactions to form alkoxyaluminum compounds.

    Lewis Bases: For coordination reactions to form complexes.

Major Products Formed

    Aluminum Hydroxide: Formed during hydrolysis.

    Alkoxyaluminum Compounds: Formed during substitution reactions.

    Complexes: Formed during coordination reactions with Lewis bases.

Scientific Research Applications

Chemistry

Triacetoxyaluminum is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in the preparation of other organoaluminum compounds.

Biology and Medicine

In biological research, this compound is used as a catalyst in various biochemical reactions. Its ability to form complexes with biomolecules makes it useful in studying enzyme mechanisms and protein interactions.

Industry

In the industrial sector, this compound is used in the production of polymers and as a catalyst in polymerization reactions. It is also used in the manufacture of pharmaceuticals and fine chemicals.

Mechanism of Action

Triacetoxyaluminum exerts its effects through its ability to form coordination complexes with other molecules. The aluminum atom in this compound has vacant orbitals that can accept electron pairs from donor molecules, forming stable complexes. This property is utilized in catalysis and in the stabilization of reactive intermediates in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Aluminum Compounds

Tris(2,2,2-trifluoroacetoxy)aluminum

  • Hypothesized Properties: Fluorination likely reduces hygroscopicity and increases resistance to hydrolysis compared to Triacetoxyaluminum.
  • Applications : Both compounds may serve as catalysts in esterification or polymerization, but the trifluoro derivative’s enhanced stability could make it preferable in high-temperature reactions.

Trimethylaluminum (Al(CH₃)₃)

  • Reactivity : Trimethylaluminum is highly pyrophoric and reacts violently with water, whereas this compound’s acetate groups likely mitigate such reactivity, making it safer to handle ().
  • Applications : Trimethylaluminum is widely used in semiconductor manufacturing and Ziegler-Natta catalysis, while this compound’s applications may focus on milder organic transformations.

Comparison with Non-Aluminum Compounds: Triethylamine

  • Safety: Triethylamine requires stringent workplace controls (e.g., ventilation, eye wash stations) due to its toxicity and irritancy ().
  • Role in Synthesis : Triethylamine often acts as a base, whereas this compound functions as a Lewis acid or transesterification catalyst.

Data Table: Hypothetical Comparison Based on Structural Inference

Property This compound Tris(2,2,2-trifluoroacetoxy)aluminum Trimethylaluminum
Formula Al(OAc)₃ Al(CF₃COO)₃ Al(CH₃)₃
Reactivity with Water Moderate hydrolysis Low hydrolysis (hypothesized) Violent reaction
Thermal Stability Moderate High (hypothesized) Low
Typical Use Organic catalysis High-temperature catalysis Polymerization, Semiconductors

Note: Specific numerical data (e.g., melting points) are unavailable in the provided evidence; values are inferred from structural and chemical trends.

Research Findings and Limitations

  • Gaps in Data: The evidence lacks quantitative metrics (e.g., melting points, solubility) for this compound and its analogs, limiting direct comparisons. Experimental studies cited in journals like the Chinese Journal of Inorganic Analytical Chemistry () emphasize the need for systematic data collection, which is absent here.
  • Safety Practices : While Triethylamine’s handling protocols () highlight rigorous controls, analogous guidelines for this compound remain undefined in the evidence.

Q & A

Q. What are the optimal synthetic conditions for Triacetoxyaluminum to achieve high purity and yield?

Methodological Answer:

  • Use controlled stoichiometric ratios of aluminum precursors (e.g., AlCl₃) and acetic acid derivatives in anhydrous solvents under inert atmospheres (N₂/Ar) to minimize hydrolysis .
  • Monitor reaction progress via in situ FTIR or NMR spectroscopy to track acetate ligand coordination .
  • Purify via recrystallization in non-polar solvents (e.g., hexane) and validate purity through elemental analysis (C/H content) and XRD to confirm crystalline structure .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s coordination geometry?

Methodological Answer:

  • Combine ¹H/¹³C NMR (to identify acetate ligand environments) with FTIR (to confirm Al–O–C vibrational modes at ~600–700 cm⁻¹) .
  • Supplement with X-ray photoelectron spectroscopy (XPS) to verify aluminum oxidation states (binding energy ~74–75 eV for Al³⁺) .
  • Cross-validate data with computational models (e.g., DFT calculations of bond angles) to resolve ambiguities in ligand arrangement .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s catalytic mechanisms reported across studies?

Methodological Answer:

  • Perform density functional theory (DFT) simulations to map potential energy surfaces for ligand-exchange reactions, identifying rate-determining steps .
  • Compare experimental kinetic data (e.g., Arrhenius plots) with computational predictions to validate mechanistic hypotheses .
  • Use contradiction matrices (e.g., TRIZ methodology) to prioritize conflicting parameters (e.g., Lewis acidity vs. steric hindrance) and propose optimized reaction pathways .

Q. What experimental designs mitigate hydrolysis-induced degradation during this compound synthesis?

Methodological Answer:

  • Employ Schlenk-line techniques with rigorously dried solvents (e.g., molecular sieves) and real-time moisture monitoring via Karl Fischer titration .
  • Test hydrolysis resistance by exposing synthesized samples to controlled humidity levels (e.g., 30–90% RH) and analyze degradation products via TGA-MS (mass loss profiles) .
  • Optimize ligand substitution (e.g., bulkier acetate derivatives) to sterically shield the aluminum center .

Q. How can researchers reconcile discrepancies in reported thermal stability data for this compound?

Methodological Answer:

  • Conduct comparative DSC/TGA studies under identical heating rates (e.g., 10°C/min) and atmospheres (N₂ vs. air) to isolate environmental effects .
  • Apply statistical error analysis (e.g., confidence intervals for decomposition onset temperatures) to identify outliers and systemic measurement biases .
  • Review synthesis protocols across studies: impurities (e.g., residual acetic acid) may lower observed stability .

Q. What methodologies quantify this compound’s Lewis acidity relative to other aluminum-based catalysts?

Methodological Answer:

  • Use probe reactions (e.g., Friedel-Crafts alkylation) with standardized substrates (e.g., toluene) to measure catalytic turnover frequencies .
  • Perform Hammett acidity measurements (e.g., pyridine adsorption via FTIR) to rank Lewis acid strength .
  • Compare with theoretical descriptors (e.g., Fukui indices from DFT) to correlate reactivity with electronic structure .

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